

Long-term storage and handling of E7130 compound

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Compound of Interest

Compound Name: E7130

Cat. No.: B14018519

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E7130 Compound: Technical Support Center

Welcome to the technical support center for the **E7130** compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, handling, and experimental use of **E7130**.

Frequently Asked Questions (FAQs)

Q1: What is **E7130** and what is its primary mechanism of action?

A1: **E7130** is a synthetic analogue of halichondrin B, a natural product isolated from a marine sponge.^{[1][2]} It is a potent microtubule dynamics inhibitor with antineoplastic activity.^{[1][2]} **E7130** binds to the vinca domain of tubulin, which disrupts microtubule polymerization and arrests cells in the G2/M phase of the cell cycle.^[1] Additionally, it has been identified as a novel agent that ameliorates the tumor microenvironment by suppressing cancer-associated fibroblasts (CAFs) and promoting the remodeling of tumor vasculature.^{[3][4][5]}

Q2: What is the molecular pathway targeted by **E7130** in the tumor microenvironment?

A2: **E7130** has been shown to impede the transdifferentiation of myofibroblasts induced by TGF- β .^[4] It achieves this by disrupting the microtubule network, which is crucial for the formation of focal adhesions. This disruption leads to the deactivation of the downstream PI3K/AKT/mTOR signaling pathway, which in turn reduces the expression of α -SMA (alpha-smooth muscle actin), a key marker for CAFs.^{[3][4]}

Q3: What are the recommended general safety precautions when handling **E7130**?

A3: While a specific safety data sheet for **E7130** is not publicly available, it should be handled as a potent cytotoxic agent.^[6] Standard laboratory safety practices for handling hazardous chemicals are required.^{[7][8]} This includes:

- Working in a designated area, such as a chemical fume hood or a Class II biological safety cabinet for cell culture work.^{[6][8]}
- Wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.^{[6][7]}
- Avoiding inhalation of dust or aerosols. Mechanical pipetting aids should always be used.^[7]
- Washing hands thoroughly after handling the compound.^[7]
- Developing a plan for the decontamination and disposal of contaminated materials and surplus compound in accordance with local, state, and federal regulations.^[8]

Q4: In what formats is **E7130** typically supplied?

A4: **E7130** has been synthesized as a highly pure (>99.8%) solid compound under Good Manufacturing Practice (GMP) conditions for clinical trials.^{[9][10][11]} For research purposes, it is typically supplied as a solid powder or in a pre-dissolved solution. Always refer to the supplier's Certificate of Analysis for specific details.^[3]

Long-Term Storage and Handling

Proper storage is critical to maintain the stability and activity of **E7130**.

Q5: How should solid **E7130** be stored for long-term stability?

A5: Based on general guidelines for complex synthetic compounds and anticancer agents, the following storage conditions are recommended to ensure long-term stability.^{[12][13]}

Parameter	Recommended Condition	Rationale
Temperature	-20°C or -80°C	Minimizes thermal degradation.
Light	Protect from light (store in an amber vial or wrapped in foil)	Prevents photodegradation. [12]
Atmosphere	Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen)	Prevents oxidation and hydrolysis from moisture.[12]
Container	Use a well-sealed, non-reactive container such as an amber glass vial with a PTFE-lined cap.	Ensures chemical inertness and protection from light.[12]

Q6: How should I prepare and store **E7130** stock solutions?

A6: It is highly recommended to prepare concentrated stock solutions and aliquot them to avoid repeated freeze-thaw cycles.[14]

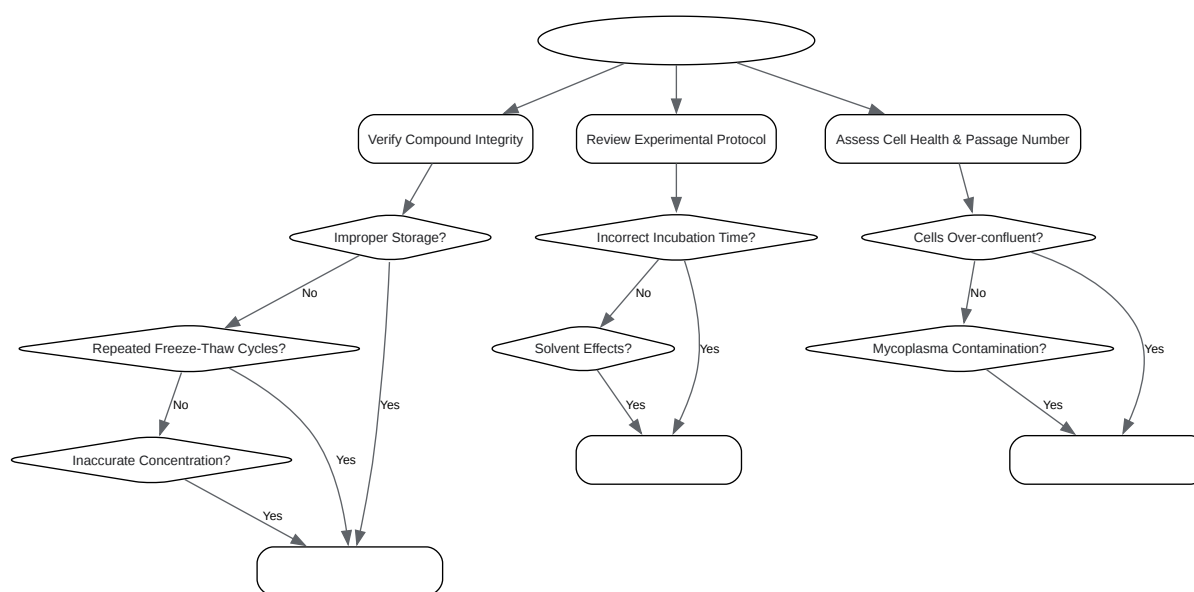
- Solvent: Use a high-purity, anhydrous solvent as recommended by the supplier (e.g., DMSO or ethanol).
- Preparation: Prepare fresh solutions whenever possible. If a stock solution is needed, allow the vial of solid **E7130** to equilibrate to room temperature before opening to prevent condensation. Prepare a concentrated stock, aliquot into single-use volumes in tightly sealed vials.
- Storage: Store stock solutions at -20°C or -80°C, protected from light.[12] For aqueous solutions used in experiments, sterile filtration and storage at 2-8°C for very short periods may be possible, but stability should be verified.[12]

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with **E7130**.

Q7: I am observing lower-than-expected cytotoxicity or inconsistent results in my cell-based assays. What could be the cause?

A7: Inconsistent or poor results can stem from several factors related to compound handling or the experimental setup.



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Caption: Troubleshooting decision tree for inconsistent experimental results.

- **Compound Stability:** **E7130** may have degraded due to improper storage (exposure to light, moisture, or elevated temperatures) or multiple freeze-thaw cycles of the stock solution.[\[12\]](#)
[\[14\]](#) Use a fresh aliquot or prepare a new stock solution.
- **Solution Concentration:** Verify the calculations for your dilutions. An error in preparing working solutions will directly impact the observed effect.
- **Experimental Conditions:** Ensure the incubation time is sufficient for **E7130** to exert its effect. Also, check that the final concentration of the solvent (e.g., DMSO) is not affecting cell viability by including a solvent-only control.[\[14\]](#)
- **Cellular Factors:** The sensitivity to microtubule inhibitors can vary with cell confluence and passage number. Use cells that are in the exponential growth phase and have a consistent, low passage number. Mycoplasma contamination can also alter cellular responses.

Q8: My **E7130** solution appears cloudy or has formed a precipitate. Is it still usable?

A8: Cloudiness or precipitation indicates that the compound may have come out of solution, which can happen with temperature changes or if the solvent's capacity has been exceeded.
[\[12\]](#) It is not recommended to use a solution with visible precipitate. Try warming the solution gently (e.g., in a 37°C water bath) to see if the compound redissolves. If it does not, the solution should be discarded and a fresh one prepared.

Experimental Protocols & Data

In Vitro Anti-Proliferative Activity

E7130 exhibits potent anti-proliferative activity in various cancer cell lines with IC₅₀ values in the nanomolar range.[\[3\]](#)

Cell Line	Cancer Type	IC ₅₀ (nM)
KPL-4	Breast Cancer	0.01 - 0.1
OSC-19	Head and Neck Squamous Cell Carcinoma	0.01 - 0.1
FaDu	Head and Neck Squamous Cell Carcinoma	0.01 - 0.1
HSC-2	Head and Neck Squamous Cell Carcinoma	0.01 - 0.1

Table 1: In Vitro IC₅₀ Values for **E7130**.[\[3\]](#)

Protocol: Cell Viability Assay (Example)

- Cell Seeding: Plate cancer cells (e.g., FaDu) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of **E7130** in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
- Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of **E7130**. Include wells for "untreated" and "solvent-only" controls.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment: Measure cell viability using a standard method such as an MTS or AlamarBlue assay, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Plot the viability against the log of the **E7130** concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Antitumor Activity

In mouse xenograft models, **E7130** has been shown to inhibit tumor growth and modulate the tumor microenvironment.[\[3\]](#)

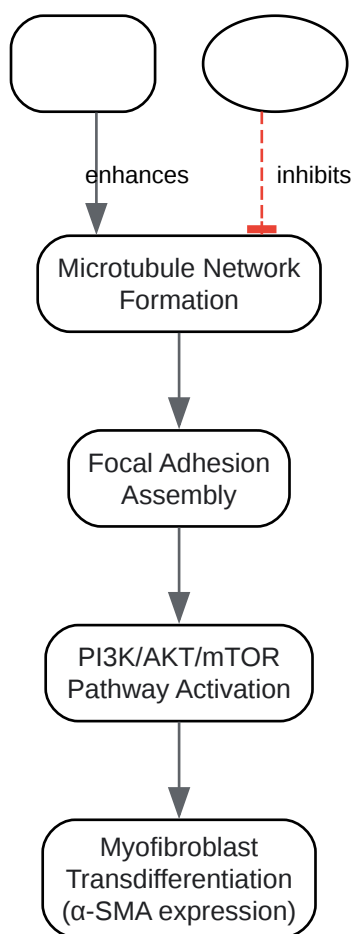
Mouse Model	Cancer Type	Dosage (i.v.)	Observed Effect
HSC-2 Xenograft	SCCHN	45-180 µg/kg	Increased intratumoral microvessel density (MVD), leading to enhanced delivery of cetuximab and tumor regression. [3]
FaDu Xenograft	SCCHN	45-180 µg/kg	Reduced α-SMA-positive cancer-associated fibroblasts (CAFs). [3]

Table 2: In Vivo Efficacy of **E7130**.[\[3\]](#)

Signaling Pathway and Workflow Diagrams

E7130 Mechanism of Action on CAFs

E7130 disrupts the TGF-β signaling pathway that leads to the activation of cancer-associated fibroblasts.

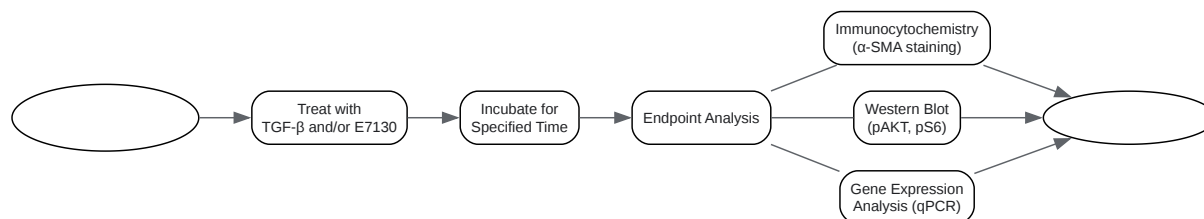


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Caption: **E7130** inhibits TGF- β -induced myofibroblast differentiation.

General Experimental Workflow

A typical workflow for evaluating the effect of **E7130** on cancer cells and fibroblasts in a co-culture system.



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Caption: Workflow for in vitro co-culture experiments with **E7130**.

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